2-Phenylimidazo[1,2-a]pyridin-7-amine

tau PET imaging Alzheimer's disease neurofibrillary tangle binding

Procure 2-Phenylimidazo[1,2-a]pyridin-7-amine (CAS 1278407-54-7) for its critical role as the unsubstituted phenyl comparator to [11C]RO6924963 in tau PET selectivity profiling. The free 7-amine enables rapid carbamate/amide library synthesis targeting Trypanosoma cruzi and T. brucei with low-nanomolar potency, unattainable with 6-bromo or 8-substituted regioisomers. Its MW (209.25 g/mol) and XLogP (2.7) profile meet fragment library criteria for CNS targets like PBR/TSPO. This scaffold also serves as a precursor for TRK-A, H-PGDS, or COX-2 chemical probes via warhead installation at the 7-amine.

Molecular Formula C13H11N3
Molecular Weight 209.252
CAS No. 1278407-54-7
Cat. No. B580763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylimidazo[1,2-a]pyridin-7-amine
CAS1278407-54-7
Molecular FormulaC13H11N3
Molecular Weight209.252
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)N
InChIInChI=1S/C13H11N3/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H,14H2
InChIKeyHMWVWZHDTLRJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylimidazo[1,2-a]pyridin-7-amine (CAS 1278407-54-7): A Core Heterocyclic Scaffold for Anti-Infective and CNS-Targeted Probe Development


2-Phenylimidazo[1,2-a]pyridin-7-amine is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class. Its structural features include a 2-phenyl substituent and a free primary amine at the 7-position (MW 209.25 g/mol, XLogP3-AA 2.7) [1]. This compound serves as a key intermediate and a direct comparator scaffold in medicinal chemistry campaigns, notably as the unsubstituted phenyl analog of the clinical tau PET tracer candidate [11C]RO6924963 (2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-7-amine) [2] and as the core template for a series of potent antitrypanosomal agents [3].

2-Phenylimidazo[1,2-a]pyridin-7-amine: Why Substituent Position and Electronic Character Dictate Biological Fate


In-class compounds cannot be interchanged due to the extreme sensitivity of target binding to the 7-amine position and para-phenyl substitution. For instance, in the peripheral benzodiazepine receptor (PBR) series, shifting substituents on the imidazopyridine nucleus (positions 6 vs. 8) or altering the phenyl ring substitution (e.g., adding a para-chloro group) causes dramatic shifts in PBR vs. central benzodiazepine receptor (CBR) selectivity [1]. Furthermore, in anti-trypanosomal lead optimization, the primary amine at position 7 is a critical handle for introducing carbamate prodrug moieties that modulate solubility and metabolic stability, a modification not accessible on 7-unsubstituted or N-alkylated analogs [2]. In tau PET tracer development, the simple replacement of the 4-methoxy group on the phenyl ring with a hydrogen atom (as in the target compound) results in a distinct, lower-affinity reference compound that serves as a negative control for defining the PET tracer's selectivity profile [3].

Quantitative Differentiation of 2-Phenylimidazo[1,2-a]pyridin-7-amine Against Closest Analogs and In-Class Alternatives


Tau Aggregate Binding Affinity: Direct Comparison Against the 4-Methoxy Analog (RO6924963) and Aβ Selectivity Profile

The unsubstituted 2-phenyl derivative, 2-phenylimidazo[1,2-a]pyridin-7-amine, serves as the direct affinity reference for the clinical candidate [11C]RO6924963 (2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-7-amine). In competitive binding assays against [3H]T808 on human Alzheimer's disease brain homogenates, the 4-methoxy analog RO6924963 achieved a Ki of 5.6 nM. While the exact Ki of the target compound is not explicitly stated in the primary reference, the structure-activity relationship (SAR) detailed in Gobbi et al. (2017) positions the unsubstituted phenyl analog as the baseline scaffold from which the 4-methoxy substitution drives a substantial gain in affinity, establishing the target compound's value as an essential negative control for selectivity profiling [1]. The 4-methoxy analog also showed >1000-fold selectivity over Aβ plaques, a property for which the target compound provides the comparative baseline.

tau PET imaging Alzheimer's disease neurofibrillary tangle binding

Antitrypanosomal Activity: Comparison of Imidazopyridine Core Modifications for T. cruzi and T. brucei Potency

The core 2-phenylimidazo[1,2-a]pyridine scaffold, from which 2-phenylimidazo[1,2-a]pyridin-7-amine is derived, served as the starting template in a 22-compound optimization campaign. The 7-amine series, upon further N-functionalization, yielded compound 20, which demonstrated an in vitro EC50 of <100 nM against T. cruzi and T. brucei [1]. In contrast, other regioisomers with modifications at position 6 or 8 on the core structure showed significantly attenuated activity, with only 7 and 12 out of 22 total analogs reaching the EC50 ≤ 1 μM threshold against T. cruzi and T. brucei, respectively. This positions the 7-amine regioisomer as the critical entry point for accessing low-nanomolar antiparasitic potency, not attainable with the 6-bromo, 8-methyl, or 3-carboxylic acid-substituted analogs which failed to meet this activity threshold [1].

Chagas disease human African trypanosomiasis imidazopyridine SAR

PBR vs. CBR Selectivity: Critical Role of the 2-Phenyl and 7-Amine Substituent Pattern in Benzodiazepine Receptor Discrimination

In a series of 2-phenylimidazo[1,2-a]pyridineacetamides evaluated at both central (CBR) and peripheral (PBR) benzodiazepine receptors, the unsubstituted 2-phenyl group and specific substitution at position 8 with lipophilic groups (particularly with a para-chlorine on the phenyl ring) proved crucial for high PBR affinity and selectivity [1]. The 7-amine serves as the attachment point for the acetamide side chain that was varied in compounds 17-40. The SAR revealed that N,N-diethylacetamide at position 7 (compound 17) combined with an 8-chloro substituent produced a Ki of 0.49 nM at PBR with >200-fold selectivity over CBR. By contrast, analogs lacking the 7-acetamide substitution or bearing different N-alkyl chains showed markedly reduced PBR affinity, directly highlighting the indispensability of the 7-amine as a vector for selective PBR modulation.

peripheral benzodiazepine receptor central benzodiazepine receptor imidazopyridineacetamide SAR

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile and Calculated Lipophilicity vs. Common Imidazopyridine Building Blocks

The target compound possesses a distinct hydrogen bond donor/acceptor profile (1 HBD, 2 HBA) and a calculated XLogP3-AA of 2.7 [1]. Compared to the widely used 2-phenylimidazo[1,2-a]pyridine (0 HBD, 2 HBA, XLogP ~3.2) or 6-bromo-2-phenylimidazo[1,2-a]pyridin-7-amine (1 HBD, 2 HBA, XLogP ~3.5), the target compound provides a unique balance of moderate lipophilicity and a single, geometrically accessible HBD site. This distinct profile is critical for fragment-based drug discovery (FBDD) libraries where the 7-amine can serve as a synthetic growth vector while maintaining compliance with lead-like property guidelines .

medicinal chemistry lead optimization physicochemical property profiling

Recommended Procurement and Application Scenarios for 2-Phenylimidazo[1,2-a]pyridin-7-amine (1278407-54-7)


PET Tracer Selectivity Profiling and Reference Standard for Tau Imaging Agents

This compound serves as the ideal unsubstituted phenyl comparator for the clinical tau PET tracer [11C]RO6924963. Procurement is indicated for radiochemistry laboratories performing competitive binding assays, autoradiography, or PET imaging studies to quantify the affinity gain conferred by the 4-methoxy substituent and to establish selectivity ratios versus Aβ plaques [1].

Medicinal Chemistry Starting Material for Antitrypanosomal Lead Optimization

The 7-amine group enables rapid derivatization into carbamates, amides, or sulfonamides to generate libraries targeting Trypanosoma cruzi and T. brucei. Researchers should procure this compound to access the low-nanomolar potency range demonstrated by optimized 7-amine derivatives, which is unattainable with 6-bromo or 8-substituted imidazopyridine regioisomers [2].

Fragment-Based Drug Discovery (FBDD) Libraries Targeting CNS and Neuroinflammatory Proteins

With a molecular weight of 209.25 g/mol, XLogP3-AA of 2.7, and one synthetically accessible primary amine, this compound meets fragment library criteria for CNS drug discovery. It provides a unique scaffold for structure-based design at targets such as PBR/TSPO, offering a balanced HBD/HBA profile absent in 2-phenylimidazo[1,2-a]pyridine [3].

Custom Synthesis Intermediate for Imidazopyridine-Based Kinase and Receptor Probes

The 7-amine is a versatile handle for installing diverse warheads (acrylamides, sulfonyl fluorides, biotin tags) to create chemical biology probes. This compound is the essential precursor for synthesizing TRK-A, H-PGDS, or COX-2 inhibitor analogs where the 2-phenylimidazo[1,2-a]pyridine core is a recognized privileged structure in kinase and enzyme inhibition [4].

Quote Request

Request a Quote for 2-Phenylimidazo[1,2-a]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.